4-(1,3-Benzotiazol-2-YL)-3-fluoroanilina

Descripción general

Descripción

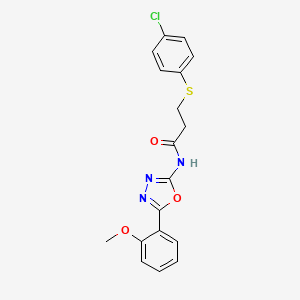

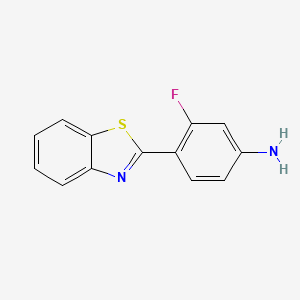

4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a fluorine atom at the third position and an amino group at the fourth position on the phenyl ring, which is attached to the benzothiazole moiety. This structural motif is of significant interest due to its biological activity, particularly in the context of antitumor properties.

Synthesis Analysis

The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline, has been achieved through modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This process has allowed for the production of pure samples of target compounds, including those with substitutions at various positions on the benzothiazole nucleus .

Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline, as inferred from related compounds, is characterized by the presence of a benzothiazole ring system and a fluorinated phenyl ring. The presence of fluorine is known to influence the electronic properties of the molecule, which can affect its biological activity .

Chemical Reactions Analysis

The chemical reactivity of benzothiazoles is influenced by the presence of substituents on the rings. In the case of 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline, the fluorine atom and the amino group are likely to affect its reactivity. Fluorine can increase the electrophilic nature of the adjacent carbon atoms, while the amino group can participate in various chemical reactions, such as the formation of amides or Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline can be deduced from related compounds. Fluorinated benzothiazoles have been shown to possess good water solubility when modified as prodrugs, and they exhibit stability at ambient temperature . The introduction of fluorine atoms has been used to overcome metabolic inactivation and improve the pharmaceutical properties of these molecules .

Relevant Case Studies

In the context of antitumor activity, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic effects in vitro against certain human breast cancer cell lines, while being inactive against other cell types such as prostate and colon cells . The antitumor properties of these compounds have been linked to the induction of cytochrome P450 CYP1A1, which is crucial for their specificity . Additionally, prodrugs of these compounds have shown promising results in preclinical evaluations, with manageable toxic side effects and significant retardation of tumor growth in xenograft models .

Aplicaciones Científicas De Investigación

Química Verde

Los benzotiazoles, incluyendo “4-(1,3-Benzotiazol-2-YL)-3-fluoroanilina”, han jugado un papel importante en el campo de la química verde . Se han sintetizado a partir de la condensación de 2-aminobenceno-tiol con aldehídos/cetonas/ácidos/cloruros de acilo y la ciclización de tioamida o dióxido de carbono (CO2) como materias primas .

Bioquímica

Los benzotiazoles son significativos en bioquímica debido a su alta actividad farmacéutica y biológica . Se utilizan como aceleradores de vulcanización, antioxidantes, reguladores del crecimiento de las plantas, agentes antiinflamatorios, inhibidores enzimáticos, reactivos de imagen, materiales fluorescentes y dispositivos electroluminiscentes .

Química Medicinal

En el campo de la química medicinal, los benzotiazoles ofrecen una amplia gama de actividades biológicas que incluyen anticancerígenas, antibacterianas, antituberculosas, antidiabéticas, antihelmínticas, antitumorales, antivirales, antioxidantes, antiinflamatorias, antiglutamato y antiparkinsonismo, anticonvulsivas, relajantes musculares, neuroprotectoras, inhibidoras de varias enzimas, etc. .

Agentes Antiangiogénicos

Algunos derivados de 4-(1,3-benzotiazol-2-il)-benzoil-1H-pirazol se han sintetizado mediante la reacción de o-aminotiofenol con diferentes reactivos electrófilos y nucleófilos . Estos compuestos fueron evaluados por su citotoxicidad contra la línea celular de cáncer de mama MCF-7 . Dos de los compuestos fueron más potentes que el tamoxifeno y tres fueron tan potentes como el tamoxifeno .

Compuestos Antituberculosos

Se han sintetizado compuestos basados en benzotiazol y se ha evaluado su actividad antituberculosa in vitro e in vivo . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar .

Síntesis de Nitro-amidino Benzotiazoles

Los nitro-amidino benzotiazoles se han sintetizado mediante una reacción de condensación de nitro-sustituido 2-aminobenzotiol con 4-nitrobenzoilcloruro comercialmente disponible en condiciones de reflujo en ácido acético . Los compuestos diana se utilizaron como compuestos de partida para la preparación de otros compuestos .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their functions .

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Safety and Hazards

Direcciones Futuras

There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Análisis Bioquímico

Biochemical Properties

4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including tyrosine-protein phosphatase non-receptor type 1, which is involved in various signaling pathways . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has been observed to modulate the activity of α-synuclein and tau proteins, which are crucial in neurodegenerative diseases . These interactions suggest that the compound may have potential therapeutic applications in conditions such as Alzheimer’s and Parkinson’s diseases.

Cellular Effects

The effects of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating the vascular endothelial growth factor (VEGF) signaling pathway . Furthermore, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth . These cellular effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline over time have been studied in laboratory settings. It has been observed that the compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have shown that 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These findings suggest that the compound could be effective in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has been shown to affect metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These interactions with transporters and binding proteins are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline plays a significant role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria or endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEYHVZNXILQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162374-62-1 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)

![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)

![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)